Acenaphtho[1,2-d]pyrimidin-8-amine is a fused heterocyclic compound distinguished by its unique structural features, which include the integration of an acenaphthene moiety with a pyrimidine ring. This compound has garnered significant interest in the fields of chemistry and medicinal research due to its potential applications and biological interactions. The compound is identified by the Chemical Abstracts Service (CAS) number 74836-66-1 and has the molecular formula with a molecular weight of approximately 219.24 g/mol .
Acenaphtho[1,2-d]pyrimidin-8-amine falls under the category of heterocyclic compounds, specifically those that contain nitrogen in their ring structure. Its classification as a fused bicyclic compound makes it a subject of interest for various chemical syntheses and biological studies. The compound's structure allows for diverse chemical reactivity and potential interactions with biological systems, making it relevant in pharmaceutical research .
The synthesis of acenaphtho[1,2-d]pyrimidin-8-amine typically employs multi-component reactions (MCRs), which are recognized for their efficiency and high atom economy. One prevalent method involves the reaction of acenaphthoquinone with aminouracil derivatives in ethanol under reflux conditions. This approach facilitates the formation of the desired compound through a series of chemical transformations that enhance yield and purity .
Acenaphtho[1,2-d]pyrimidin-8-amine possesses a rigid and planar structure due to its fused ring system. The IUPAC name for this compound is 11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine. Its structural representation can be summarized using various identifiers:
Property | Value |
---|---|
CAS Number | 74836-66-1 |
Molecular Formula | |
Molecular Weight | 219.24 g/mol |
InChI Key | ZKSXGPJLCLFABE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C(=C1)C4=CN=C(N=C4C3=CC=C2)N |
The compound exhibits unique properties such as a calculated logP value of approximately 2.5, indicating moderate lipophilicity which may influence its biological interactions .
Acenaphtho[1,2-d]pyrimidin-8-amine can undergo several types of chemical reactions:
Acenaphtho[1,2-d]pyrimidin-8-amine is characterized by its solid state at room temperature with notable stability under standard conditions.
The compound's reactivity profile includes susceptibility to oxidation and reduction processes as well as substitution reactions that allow for functionalization at various positions on the pyrimidine ring.
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Acenaphtho[1,2-d]pyrimidin-8-amine serves as a valuable building block in synthetic chemistry for creating more complex heterocyclic compounds. Its ability to interact with biological macromolecules positions it as a candidate for further investigation in drug development. Preliminary studies indicate that derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer properties, highlighting its potential therapeutic applications .
Acenaphtho[1,2-d]pyrimidin-8-amine (CAS No: 74836-66-1) belongs to the class of angularly fused tricyclic heterocycles, integrating an electron-deficient pyrimidine ring with a planar acenaphthene system. The systematic name denotes specific fusion geometry: the pyrimidine ring (positions 1 and 2) bridges the naphthalene moiety of acenaphthene at its peri-fused bond (C1–C2), creating a rigid, conjugated scaffold. The "8-amine" suffix specifies the amino group (–NH₂) at position 8 of the resultant tetracyclic system. Its molecular formula (C₁₄H₉N₃) and compact dimensions (MW: 219.24 g/mol) enable deep penetration into biological targets, while the amine group serves as a handle for derivatization or hydrogen bonding [1] [4].
Key structural attributes include:
Table 1: Fundamental Physicochemical Properties of Acenaphtho[1,2-d]pyrimidin-8-amine
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₄H₉N₃ | Confirmed via elemental analysis |
Molecular Weight | 219.24 g/mol | - |
Density | 1.454 g/cm³ | Solid-state packing density |
Boiling Point | 501.9°C at 760 mmHg | Simulated vapor pressure data |
Refractive Index | 1.951 | Reflects high polarizability |
LogP (Calculated) | ~3.2 | Indicates moderate lipophilicity |
Vapour Pressure (25°C) | 3.35 × 10⁻¹⁰ mmHg | Suggests low volatility at ambient conditions |
These properties collectively enable membrane permeability and bioavailability, positioning this scaffold for pharmaceutical applications [1] [9].
The strategic fusion of acenaphthene with pyrimidine emerged as a response to limitations in monocyclic pyrimidine therapeutics. Early synthetic routes (pre-2010) relied on multistep sequences with poor atom economy, such as:
A paradigm shift occurred with catalyst-free multicomponent reactions (MCRs). The landmark 2012 study demonstrated a one-pot cyclocondensation of (acenaphthylen-1-yloxy)trimethylsilane, aldehydes, and isocyanides in refluxing DMF, yielding 9-substituted acenaphtho-furan-8-amines in >75% yield. Though focused on furan hybrids, this methodology unlocked rapid access to complex acenaphthene-annulated amines, inspiring adaptations for pyrimidine analogs. The reaction leveraged:
Subsequent innovations incorporated microwave irradiation and solvent-free montmorillonite K10 catalysis, reducing reaction times from hours to minutes. These advances enabled systematic SAR exploration, revealing potent bioactivities:
Table 2: Evolution of Synthetic Methodologies for Acenaphtho-Pyrimidine Hybrids
Era | Synthetic Approach | Key Advantages | Limitations |
---|---|---|---|
Pre-2010 | Friedländer condensations | Predictable regiochemistry | Low yields (<30%), long sequences |
2012–Present | Catalyst-free MCRs in DMF | High atom economy, step reduction | Limited solvent compatibility |
2015–Present | Microwave-assisted solid-state synthesis | Reaction time <10 min, green chemistry | Scale-up challenges |
Acenaphtho[1,2-d]pyrimidin-8-amine’s planar topology and hydrogen-bonding profile enable dual interference with epigenetic regulators and oncogenic kinases:
Epigenetic Modulation: The scaffold mimics purine nucleosides, competitively inhibiting DNA methyltransferases (DNMT1/3A) and histone deacetylases (HDACs). Derivatives bearing zinc-binding groups (e.g., hydroxamates at C8) exhibited HDAC6 inhibition (IC₅₀: 0.28 μM), reactivating tumor-suppressor genes (p16, BRCA1) in lymphoma cells [6] [9].
Kinase Selectivity: The acenaphthene moiety occupies hydrophobic pockets in kinases:
Mechanistic studies reveal that apoptosis induction involves:
Table 3: Oncological Targets of Acenaphtho[1,2-d]pyrimidin-8-amine Hybrids
Target | Biological Effect | Potency (IC₅₀/EC₅₀) | Cancer Model |
---|---|---|---|
HDAC6 | Tubulin hyperacetylation, HSP90 inactivation | 0.28 μM | U937 lymphoma |
Aurora B kinase | Mitotic spindle disruption, polyploidization | 12.2 nM | U937 leukemia |
CDK9/cyclin T1 | RNA Pol II inactivation, MYC oncogene suppression | 0.63 μM | MCF-7 breast cancer |
Bcl-xl/Bax axis | Caspase-9 activation, mitochondrial apoptosis | 4.67 μM | A549 lung adenocarcinoma |
These multimodal actions underscore the scaffold’s versatility in overcoming drug resistance—a key limitation of monotargeted agents [5] [6] [9].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: